molecular formula C15H20ClNO2 B2728507 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride CAS No. 153643-88-0

3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

Cat. No. B2728507
CAS RN: 153643-88-0
M. Wt: 281.78
InChI Key: YNYCBZJMBCAVJF-UHFFFAOYSA-N
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Description

“3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] hydrochloride” is a chemical compound with the CAS Number: 153643-88-0. It has a molecular weight of 281.78 . The compound is typically stored at room temperature and appears as a powder .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane] hydrochloride, also known as spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1’-cyclopentane];hydrochloride.

Pharmacological Research

This compound is often explored for its potential pharmacological properties. Researchers investigate its interactions with various biological targets to understand its efficacy and safety as a therapeutic agent. Studies may focus on its potential as an analgesic, anti-inflammatory, or neuroprotective agent .

Chemical Synthesis

In the field of organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities with potential pharmaceutical applications .

Neuroscience

Given its structural similarity to certain neurotransmitters, this compound is studied for its effects on the central nervous system. Researchers examine its potential to modulate neurotransmitter activity, which could lead to new treatments for neurological disorders such as depression, anxiety, and schizophrenia .

Drug Delivery Systems

The compound’s properties are also investigated for use in drug delivery systems. Its ability to form stable complexes with other molecules makes it a candidate for delivering drugs to specific tissues or cells, enhancing the efficacy and reducing the side effects of therapeutic agents .

Cancer Research

In oncology, this compound is explored for its potential anti-cancer properties. Researchers study its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Its effectiveness against various cancer cell lines is a key area of investigation .

Environmental Science

Lastly, this compound is investigated for its potential environmental applications. Studies may focus on its ability to degrade pollutants or its role in bioremediation processes. Understanding its environmental impact and degradation pathways is crucial for developing sustainable solutions.

Sigma-Aldrich Biosynth NIST Chemistry WebBook MedChemExpress

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13;/h7-8,16H,1-6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYCBZJMBCAVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride

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